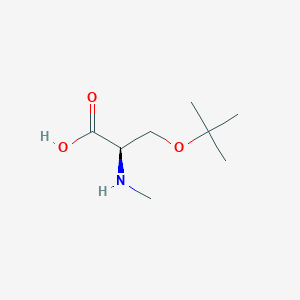
2-chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine
Übersicht
Beschreibung
2-Chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine, also known as 2C-MEP, is an organic compound that belongs to the class of heterocyclic compounds. It is a nitrogenous heterocyclic compound with a ring structure composed of four nitrogen atoms and one chlorine atom. 2C-MEP is a colorless, odorless, and volatile liquid with a melting point of -48°C and a boiling point of 81°C. It is soluble in water and ethanol, and has a low toxicity.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Transformations
2-Chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine, as part of the broader family of halogenated pyridines, participates in various chemical reactions, including nucleophilic substitutions and ring transformations. For instance, reactions involving halogenated pyridines with nucleophiles such as potassium amide in liquid ammonia can lead to ring transformations and the formation of different aminated compounds. These transformations are crucial for synthesizing novel heterocyclic compounds with potential applications in various fields, including pharmaceuticals and materials science (Hertog et al., 2010).
Spectroscopic and Theoretical Studies
The compound and its derivatives are subjects of spectroscopic investigations and theoretical studies to understand their tautomeric forms and electronic structures. These studies are essential for designing compounds with specific electronic properties, which can be useful in developing novel optical materials, sensors, and pharmaceuticals (Ebead et al., 2007).
Structural and Physicochemical Analysis
Detailed structural and physicochemical analyses of such compounds, including their tautomerization capabilities, provide insights into their stability and reactivity. This information is vital for the rational design of molecules with desired properties for applications in catalysis, drug design, and materials science (Wróblewska et al., 2006).
Synthetic Methodologies
The development of synthetic methodologies involving 2-chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine is crucial for the efficient production of complex molecules. These methodologies can include novel routes for halogenation, amination, and the introduction of various functional groups, which are foundational techniques in synthetic organic chemistry and have widespread applications in drug synthesis, agrochemicals, and dyes (Roggen & Gundersen, 2008).
Molecular Docking and Computational Studies
Molecular docking and computational studies involving derivatives of 2-chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine can shed light on their interactions with biological targets. This is particularly important in drug discovery, where understanding the binding modes and affinities of compounds to receptors or enzymes can guide the design of more potent and selective therapeutic agents (Aayisha et al., 2019).
Eigenschaften
IUPAC Name |
2-chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-12(5-6-13-2)8-3-4-11-9(10)7-8/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPVKPBZDBXJFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amine hydrochloride](/img/structure/B1433686.png)
![3-(chloromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine hydrochloride](/img/structure/B1433687.png)










